

comparing ETH2120 to fluorescent sodium dyes like SBFI

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Compound of Interest

Compound Name: Sodium ionophore III

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A Comprehensive Guide to a Sodium Ionophore (ETH2120) and a Fluorescent Sodium Dye (SBFI) for Researchers

For researchers, scientists, and professionals in drug development, the precise manipulation and measurement of intracellular sodium (Na^+) concentrations are crucial for understanding a myriad of physiological and pathophysiological processes. This guide provides a detailed comparison of two distinct molecular tools used in these studies: ETH2120, a sodium ionophore, and Sodium-Binding Benzofuran Isophthalate (SBFI), a fluorescent sodium indicator. While both pertain to the study of sodium ions, their mechanisms and applications are fundamentally different.

Section 1: Quantitative Data Summary

The following table summarizes the key performance and spectral characteristics of SBFI and provides a brief comparison with other common fluorescent sodium indicators. It is important to note that as an ionophore, ETH2120 does not have comparable quantitative metrics like a dissociation constant (K_d) or quantum yield for measurement; its function is to transport ions across membranes.

Table 1: Comparison of Fluorescent Sodium Indicators

Feature	SBFI	Sodium Green	CoroNa Green	ING-2 (Asante Sodium Green)
Indicator Type	Ratiometric	Non-ratiometric	Non-ratiometric	Non-ratiometric
Excitation Wavelength(s)	~340 nm (Na ⁺ -bound) / ~380 nm (Na ⁺ -free)[1][2]	~488 nm[3]	~492 nm[3]	~525 nm[2]
Emission Wavelength	~505 nm	N/A	~516 nm	~545 nm
Dissociation Constant (Kd) for Na ⁺	7.4 mM - 20 mM	6 mM (K ⁺ -free), 21 mM (with K ⁺)	N/A	~20 mM
Selectivity (Na ⁺ over K ⁺)	~18-fold	~41-fold	N/A	N/A
Quantum Yield	0.08	0.2	N/A	N/A
Key Advantages	Ratiometric nature minimizes effects of photobleaching, dye loading, and cell morphology	High quantum yield and selectivity	Suitable for confocal microscopy	Considered a best-in-class sensor, replacing older dyes
Key Disadvantages	Low brightness (low quantum yield)	Non-ratiometric	Non-ratiometric	Non-ratiometric

Section 2: Functional Comparison: Ionophore vs. Fluorescent Indicator

ETH2120 (Sodium Ionophore III)

ETH2120 is a neutral ionophore that is highly selective for sodium ions. Its primary role in a research setting is to facilitate the transport of Na⁺ across biological membranes, including the

plasma membrane and organellar membranes. This allows researchers to experimentally manipulate the intracellular sodium concentration, either by increasing it when the extracellular Na^+ concentration is high or by dissipating an existing Na^+ gradient. Therefore, ETH2120 is a tool for actively altering cellular conditions to study the downstream effects of changes in sodium homeostasis. It is also utilized in the construction of sodium-selective electrodes for measuring sodium activity in various biological fluids like blood serum and plasma.

SBFI (Sodium-Binding Benzofuran Isophthalate)

In contrast, SBFI is a fluorescent indicator dye designed to measure intracellular sodium concentrations. It is cell-permeant in its acetoxymethyl (AM) ester form (SBFI-AM), which allows it to be loaded into live cells. Once inside the cell, cellular esterases cleave the AM group, trapping the dye in its active, membrane-impermeant form. SBFI is a ratiometric dye, meaning that the ratio of its fluorescence intensity at two different excitation wavelengths changes upon binding to Na^+ . This ratiometric property is a significant advantage as it provides a more quantitative and reliable measurement of ion concentrations, being less susceptible to variations in dye concentration, cell thickness, or photobleaching.

Section 3: Experimental Protocols and Methodologies

Experimental Protocol for Measuring Intracellular Sodium using SBFI-AM

This protocol provides a general guideline for loading cells with SBFI-AM and measuring intracellular sodium. Optimization may be required for specific cell types and experimental conditions.

- Reagent Preparation:
 - Prepare a stock solution of SBFI-AM in anhydrous dimethyl sulfoxide (DMSO).
 - Prepare a loading buffer, which is typically a physiological saline solution (e.g., Hanks' Balanced Salt Solution or a similar buffer) buffered to physiological pH.
- Cell Loading:
 - Culture cells on a suitable imaging substrate (e.g., glass-bottom dishes).

- Remove the culture medium and wash the cells with the loading buffer.
- Dilute the SBFI-AM stock solution into the loading buffer to a final concentration typically in the range of 5-10 μM . The addition of a non-ionic surfactant like Pluronic F-127 can aid in dye loading.
- Incubate the cells with the SBFI-AM loading solution for a period of 30-60 minutes at a controlled temperature (e.g., 37°C).
- After incubation, wash the cells with fresh loading buffer to remove extracellular dye.
- Allow the cells to de-esterify the dye for approximately 30 minutes before imaging.
- Fluorescence Imaging and Measurement:
 - Mount the cells on a fluorescence microscope equipped for ratiometric imaging.
 - Excite the cells alternately at ~340 nm and ~380 nm and collect the emission at ~505 nm.
 - The ratio of the fluorescence intensities (F340/F380) is then calculated. An increase in this ratio corresponds to an increase in intracellular sodium concentration.
- Calibration:
 - To obtain quantitative measurements of intracellular Na^+ , an in situ calibration is necessary. This is typically performed at the end of the experiment.
 - Cells are exposed to calibration solutions containing varying known concentrations of Na^+ in the presence of ionophores (e.g., gramicidin and monensin) that equilibrate the intracellular and extracellular Na^+ concentrations.
 - A calibration curve of the fluorescence ratio versus Na^+ concentration is generated, from which the experimental ratios can be converted to absolute sodium concentrations.

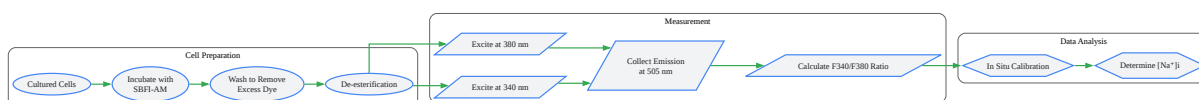
Experimental Protocol for Manipulating Intracellular Sodium using ETH2120

This protocol provides a general method for using ETH2120 to alter intracellular sodium levels.

- Reagent Preparation:
 - Prepare a stock solution of ETH2120 in a suitable solvent, such as DMSO.
- Cell Treatment:
 - Culture cells as required for the specific experiment.
 - Prepare a physiological buffer with the desired extracellular sodium concentration.
 - Dilute the ETH2120 stock solution into the buffer to the desired final concentration (e.g., 20 μ M).
 - Incubate the cells with the ETH2120-containing solution. The duration of incubation will depend on the desired effect and the cell type.
 - The effect of ETH2120 on intracellular sodium can be monitored using a sodium indicator like SBF1 or by measuring downstream cellular responses. For example, preincubation of cells with ETH2120 has been shown to stimulate caffeine reduction and abolish ATP synthesis in certain bacteria.

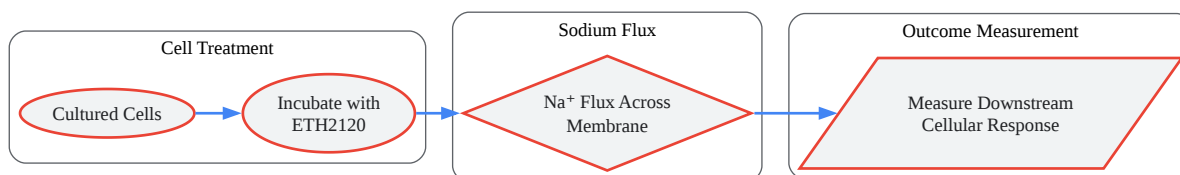
Section 4: Visualizing Experimental Workflows

The following diagrams illustrate the conceptual workflows for using a fluorescent sodium indicator and a sodium ionophore.



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Caption: Workflow for intracellular sodium measurement using SBFI.



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Caption: Workflow for manipulating intracellular sodium using ETH2120.

Conclusion

In summary, ETH2120 and SBFI are complementary tools for studying the role of sodium in cellular physiology. ETH2120 is an ionophore used to actively manipulate intracellular sodium concentrations, enabling researchers to investigate the consequences of altered sodium homeostasis. SBFI, on the other hand, is a fluorescent indicator used to passively measure and image intracellular sodium levels, providing a quantitative readout of the sodium environment within the cell. The choice between these two compounds, or their combined use, depends entirely on the specific scientific question being addressed. For researchers aiming to understand the effects of sodium influx or efflux, ETH2120 is the appropriate tool. For those seeking to measure endogenous sodium dynamics or the effects of other stimuli on intracellular sodium, SBFI and other fluorescent indicators are the tools of choice.

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